molecular formula C12H18N2O3 B2665522 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile CAS No. 1394793-89-5

4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile

Cat. No.: B2665522
CAS No.: 1394793-89-5
M. Wt: 238.287
InChI Key: LYZOUFHAMVSBTN-UHFFFAOYSA-N
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Description

4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.287. This compound is characterized by its unique structure, which includes a morpholine ring, a butanoyl group, and a prop-2-en-1-yloxy substituent.

Preparation Methods

The synthesis of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles, such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can be compared with other similar compounds, such as:

    4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound has a similar prop-2-yn-1-yloxy group but differs in its core structure, which is based on benzaldehyde rather than morpholine.

    4-(Prop-2-yn-1-yloxy)butanoyl]morpholine: This compound is similar but lacks the carbonitrile group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-prop-2-enoxybutanoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-6-16-7-3-4-12(15)14-5-8-17-10-11(14)9-13/h2,11H,1,3-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZOUFHAMVSBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCC(=O)N1CCOCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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